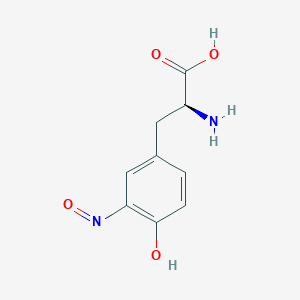
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- is a heterocyclic compound that features a pyrazole ring substituted with naphthalenyl and diphenyl groups
Métodos De Preparación
The synthesis of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction conditions often require the presence of a catalyst, such as copper(II) acetate, and an oxidizing agent like oxygen . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-1-phenyl-: This compound has a similar structure but includes a carboxylic acid group, which may alter its reactivity and applications.
1H-Pyrazole, 3-methyl-5-(2-naphthalenyl)-:
The uniqueness of 1H-Pyrazole, 3-(2-naphthalenyl)-1,5-diphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it valuable for various specialized applications.
Propiedades
Número CAS |
259665-16-2 |
|---|---|
Fórmula molecular |
C25H18N2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C25H18N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-18H |
Clave InChI |
XTDYVMBMDXXLTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
![2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol](/img/structure/B12573749.png)


![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)
![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)






